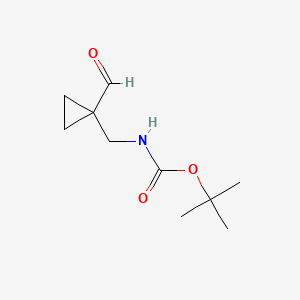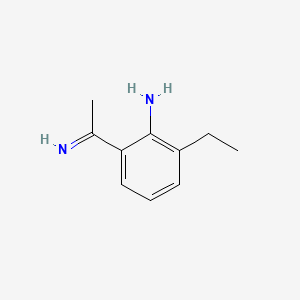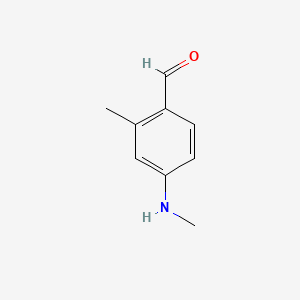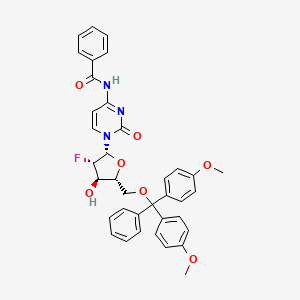
tert-Butyl ((1-formylcyclopropyl)methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” is a chemical compound with the molecular formula C9H15NO3 .
Synthesis Analysis
The synthesis of “tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” involves a solution of oxalyl dichloride in DCM to which DMSO and NEt3 are added. This solution is stirred at -78C for 1 hour. Then a solution of compound 2 in 2 mL DCM is added .Molecular Structure Analysis
The molecular structure of “tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” is characterized by a molecular weight of 185.220 Da and a monoisotopic mass of 185.105194 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” include the reaction of oxalyl dichloride with DMSO and NEt3, followed by the addition of compound 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” include a density of 1.1±0.1 g/cm3, a boiling point of 280.7±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
1. Insecticide Synthesis
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a derivative of tert-Butyl ((1-formylcyclopropyl)methyl)carbamate, has been used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were created through a multi-step process involving cocyclization and yielded both the intended products and their regioisomers (Brackmann et al., 2005).
2. Intermediate in Synthesis of Biologically Active Compounds
A tert-Butyl carbamate derivative was synthesized as an important intermediate in producing biologically active compounds, such as omisertinib (AZD9291), a medication used in cancer treatment. The synthesis involved multiple steps, including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
3. Structural Characterization in Carbamate Derivatives
tert-Butyl carbamate derivatives have been structurally characterized using single crystal X-ray diffraction. This characterization sheds light on the molecular environments and interactions within the crystal structure, contributing to a deeper understanding of the compound's physical properties (Das et al., 2016).
4. Enantioselective Synthesis of Nucleotides
The tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, related to tert-Butyl ((1-formylcyclopropyl)methyl)carbamate, is significant for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This synthesis contributes to the development of nucleotide analogues, which have applications in therapeutic and research contexts (Ober et al., 2004).
5. Synthesis of Iprodione Analogues
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the fungicide Iprodione. These analogues were developed through a process that involved several steps, including the synthesis of oxalic acid diamides, and showcased the versatility of tert-butyl carbamate derivatives in creating agriculturally relevant compounds (Brackmann et al., 2005).
6. Other Chemical Transformations
tert-Butyl carbamate derivatives have been involved in a variety of chemical transformations. These transformations demonstrate the compound's utility as a building block in organic synthesis, contributing to the development of new synthetic pathways and compounds (Guinchard et al., 2005).
7. Application in Metal-Free Organic Synthesis
tert-Butyl carbamate derivatives have been used in metal-free organic synthesis processes. For example, in the preparation of quinoxaline-3-carbonyl compounds, tert-butyl carbamate acted as an eco-friendly ester source, demonstrating its potential in sustainable chemistry practices (Xie et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h7H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUIIPSWDMUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-formylcyclopropyl)methyl)carbamate | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)





![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)